molecular formula C27H34N4O8 B613717 Boc-D-arg(Z)2-OH CAS No. 145881-13-6

Boc-D-arg(Z)2-OH

Cat. No.: B613717
CAS No.: 145881-13-6
M. Wt: 542.59
InChI Key: ZWRJPLNCTNRXPE-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Boc-D-arg(Z)2-OH is a derivative of the amino acid arginine . It is primarily used in peptide synthesis . The primary targets of this compound are the proteins that are being synthesized. These proteins play a wide variety of roles in biological systems, depending on their structure and function.

Mode of Action

This compound interacts with its targets during the process of peptide synthesis . It is coupled via the mixed anhydride (MA) with HGlu(OBzl)-Lys(Z)-Arg(Z,Z)-CH2Cl . The Boc group (tert-butoxycarbonyl) and the Z group (benzyloxycarbonyl) are protecting groups that prevent unwanted side reactions during the synthesis process . These groups are removed after the desired peptide bond formation has occurred.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is protein synthesis. In this pathway, amino acids are linked together in a specific order to form proteins. This compound, as a derivative of arginine, can be incorporated into proteins during this process .

Pharmacokinetics

The Boc and Z protecting groups may influence its bioavailability by affecting its solubility and stability .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . This can lead to the production of proteins with specific functions in biological systems.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other chemicals in the reaction mixture can also influence the reaction. For safety, it should be handled in a well-ventilated place, avoiding dust formation and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-arg(Z)2-OH typically involves the protection of the arginine molecule with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. The process begins with the reaction of arginine with di-tert-butyl dicarbonate to introduce the Boc group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Properties

IUPAC Name

(2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRJPLNCTNRXPE-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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